molecular formula C8H5IO3 B13005894 4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 58343-45-6

4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B13005894
CAS No.: 58343-45-6
M. Wt: 276.03 g/mol
InChI Key: ARKKTWBAEZXJQO-UHFFFAOYSA-N
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Description

4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzo[d][1,3]dioxole, featuring an iodine atom at the 4-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the iodination of benzo[d][1,3]dioxole derivatives followed by formylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the iodine and aldehyde functional groups. In biological systems, its mechanism would be related to its interaction with molecular targets, potentially involving pathways related to its structural analogs .

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodobenzo[d][1,3]dioxole-4-carbaldehyde
  • 1-Iodo-3,4-methylenedioxybenzene
  • 5-Iodo-1,3-benzodioxole

Uniqueness

This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

58343-45-6

Molecular Formula

C8H5IO3

Molecular Weight

276.03 g/mol

IUPAC Name

4-iodo-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H5IO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2

InChI Key

ARKKTWBAEZXJQO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)I

Origin of Product

United States

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